![molecular formula C23H21FN4O3 B2437664 苯甲酸2-(1-(4-氟苯基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)乙酸酯 CAS No. 946332-33-8](/img/structure/B2437664.png)

苯甲酸2-(1-(4-氟苯基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a type of pyrazolo[3,4-d]pyridazinone . Pyrazolo[3,4-d]pyridazinones are known to be potentially useful as peripheral vasodilators .

Synthesis Analysis

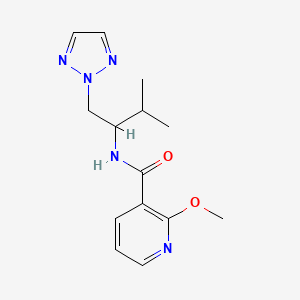

The compound was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . The synthesis involved a reaction mixture of pyridazinone, 2-bromo-1-(4-fluorophenyl)ethan-1-one, potassium carbonate, and tetrabutylammonium bromide (TBAB) as a catalyst .Molecular Structure Analysis

The geometrical structure of the molecule was analyzed using single-crystal XRD analysis .Chemical Reactions Analysis

The compound was characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .Physical And Chemical Properties Analysis

The compound was characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound .科学研究应用

合成和衍生物形成

- 研究人员Şener等人(2002)探索了吡唑并[3,4-d]哒嗪酮的各种衍生物的合成。这项研究具有相关性,因为它提供了对与该化学物质在结构上相关的化合物的形成和操作的见解(Şener等人,2002)。

结构变化和反应

- Dorgan等人(1980)的工作涉及制备1-保护的-1H-吡唑并[3,4-b]吡啶及其反应,突出了吡唑并吡啶家族中结构变化和反应性的可能性(Dorgan等人,1980)。

作为血管扩张剂的潜力

- Piaz等人(2002)合成并评估了一系列吡唑并[3,4-d]哒嗪酮,包括与目标分子在结构上相似的化合物,作为潜在的外周血管扩张剂。他们的研究强调了这些化合物在医学领域的治疗潜力(Piaz等人,2002)。

药理活性

- Küçükgüzel等人(2013)对塞来昔布衍生物的研究,该衍生物与目标化合物具有结构相似性,探索了它们作为抗炎、镇痛、抗氧化、抗癌和抗HCV剂的潜力。这项研究表明了类似化合物可以表现出的多种药理活性(Küçükgüzel等人,2013)。

抗菌和抗肿瘤活性

- El-Borai等人(2012)研究了在微波辐射下吡唑并[3,4-b]吡啶的合成,评估了它们的抗菌和抗肿瘤活性。这表明类似化合物在治疗各种疾病中的潜在用途(El-Borai等人,2012)。

作用机制

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyridazinones, have been evaluated as inhibitors of phosphodiesterase (pde) extracted from human platelets .

Mode of Action

It’s worth noting that structure-activity relationship studies demonstrated the essential role played by the benzyl group at position-6 of the pyrazolopyridazine system .

Biochemical Pathways

Similar compounds have been shown to inhibit pde, which plays a central role in regulating many relevant cell functions .

Result of Action

It has been shown to have anti-corrosion characteristics on carbon steel in a 1-m hcl medium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the performance of inhibition improved with the amount of the compound but reduced somewhat with temperature .

未来方向

属性

IUPAC Name |

benzyl 2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O3/c1-15(2)21-19-12-25-28(18-10-8-17(24)9-11-18)22(19)23(30)27(26-21)13-20(29)31-14-16-6-4-3-5-7-16/h3-12,15H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAWLCZMODDTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2437584.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)

![3-Ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2437586.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437599.png)

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2437602.png)

![1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one](/img/structure/B2437603.png)

![1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2437604.png)